Ethyl 5-(butanoylamino)-2-(morpholin-4-yl)benzoate
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Overview
Description
Ethyl 5-(butanoylamino)-2-(morpholin-4-yl)benzoate is an organic compound that features a benzoate ester functional group, a morpholine ring, and a butanoylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(butanoylamino)-2-(morpholin-4-yl)benzoate typically involves a multi-step process:
Formation of the benzoate ester: This can be achieved by esterification of the corresponding benzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid.
Introduction of the butanoylamino group: This step involves the reaction of the benzoate ester with butanoyl chloride in the presence of a base such as pyridine to form the butanoylamino derivative.
Attachment of the morpholine ring: The final step involves the nucleophilic substitution reaction where the butanoylamino derivative reacts with morpholine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(butanoylamino)-2-(morpholin-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(butanoylamino)-2-(morpholin-4-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which Ethyl 5-(butanoylamino)-2-(morpholin-4-yl)benzoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The morpholine ring and butanoylamino group can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 5-(butanoylamino)-2-(morpholin-4-yl)benzoate can be compared with similar compounds such as:
Ethyl 5-(acetylamino)-2-(morpholin-4-yl)benzoate: Similar structure but with an acetyl group instead of a butanoyl group.
Ethyl 5-(butanoylamino)-2-(piperidin-4-yl)benzoate: Similar structure but with a piperidine ring instead of a morpholine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C17H24N2O4 |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
ethyl 5-(butanoylamino)-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C17H24N2O4/c1-3-5-16(20)18-13-6-7-15(19-8-10-22-11-9-19)14(12-13)17(21)23-4-2/h6-7,12H,3-5,8-11H2,1-2H3,(H,18,20) |
InChI Key |
MMFLPYKWNNJBRV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)N2CCOCC2)C(=O)OCC |
Origin of Product |
United States |
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